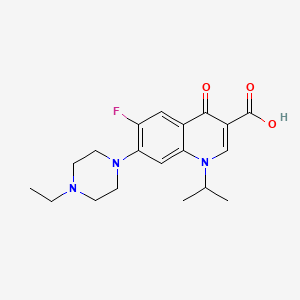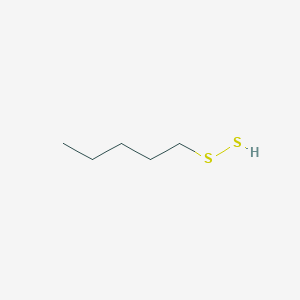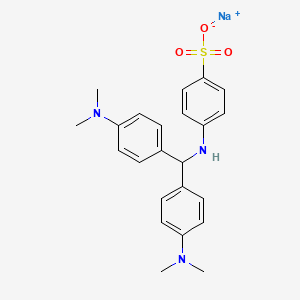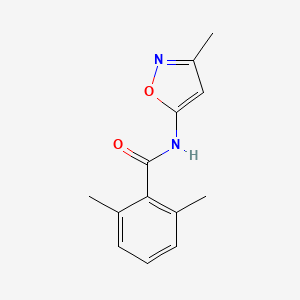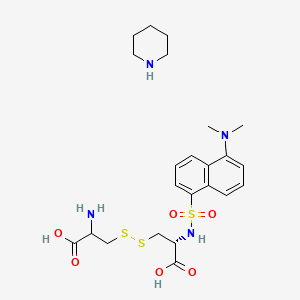
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound that features a piperazine ring, a disulfide bond, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .
Industrial Production Methods
Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides, while reduction of the ketone group can yield alcohols .
Aplicaciones Científicas De Investigación
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The piperazine ring may also interact with specific receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-piperazinyl)methyl benzylamine
- 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
- 4-(N-Methylpiperazinyl)methyl benzoic acid
Uniqueness
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, disulfide bond, and ketone group.
Propiedades
Número CAS |
98051-88-8 |
|---|---|
Fórmula molecular |
C24H32Cl2N4O2S2 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
[2-[[2-(4-methylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S2.2ClH/c1-25-11-15-27(16-12-25)23(29)19-7-3-5-9-21(19)31-32-22-10-6-4-8-20(22)24(30)28-17-13-26(2)14-18-28;;/h3-10H,11-18H2,1-2H3;2*1H |
Clave InChI |
COAYSQCJMCUCCW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


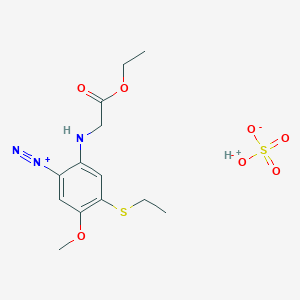





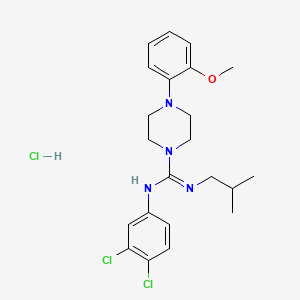

![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)
